5-Fluoronicotinamide

Description

The exact mass of the compound 5-Fluoronicotinamide is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 403725. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 5-Fluoronicotinamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Fluoronicotinamide including the price, delivery time, and more detailed information at info@benchchem.com.

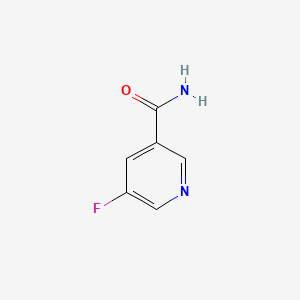

Structure

3D Structure

Properties

IUPAC Name |

5-fluoropyridine-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5FN2O/c7-5-1-4(6(8)10)2-9-3-5/h1-3H,(H2,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GCDSJMZGWCQCRU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C=NC=C1F)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5FN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90220255 | |

| Record name | Nicotinamide, 5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70-58-6 | |

| Record name | 5-Fluoro-3-pyridinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=70-58-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinamide, 5-fluoro- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000070586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Fluoronicotinamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=403725 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Nicotinamide, 5-fluoro- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90220255 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Fluoronicotinamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 5-Fluoronicotinamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/B93DSJ8ZR9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

An In-depth Technical Guide to 5-Fluoronicotinamide: Chemical Properties, Structure, and Applications

This guide provides a comprehensive technical overview of 5-Fluoronicotinamide, a fluorinated derivative of nicotinamide (a form of vitamin B3). This document is intended for researchers, scientists, and professionals in drug development who are interested in the chemical characteristics, synthesis, and potential applications of this compound.

Introduction

5-Fluoronicotinamide is a synthetic compound that has garnered interest in the scientific community due to its structural similarity to nicotinamide, a crucial molecule in various biological processes. The introduction of a fluorine atom into the pyridine ring significantly alters the electronic properties of the molecule, which can in turn influence its biological activity. This guide will delve into the known chemical properties, structural features, synthesis, and biological activities of 5-Fluoronicotinamide, providing a solid foundation for its further investigation and potential application in drug discovery and other research areas.

Chemical Properties and Structure

5-Fluoronicotinamide is a white to off-white solid with a molecular formula of C₆H₅FN₂O and a molecular weight of 140.12 g/mol .[1][2][3] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₅FN₂O | [1][2][3] |

| Molecular Weight | 140.12 g/mol | [1][2][3] |

| Melting Point | 174 - 176 °C | [2] |

| Solubility | Slightly soluble in DMSO and Methanol | [2] |

| Appearance | White to Off-White Solid | [2] |

| CAS Number | 70-58-6 | [1][2][3] |

The structure of 5-Fluoronicotinamide consists of a pyridine ring substituted with a fluorine atom at the 5-position and a carboxamide group at the 3-position. The high electronegativity of the fluorine atom can influence the electron density of the pyridine ring and the properties of the amide group.

Synthesis of 5-Fluoronicotinamide

A historical and foundational method for the preparation of 5-Fluoronicotinamide involves the amidation of its corresponding carboxylic acid, 5-fluoronicotinic acid. The synthesis was first described by Hawkins and Roe in 1949.[4] The general workflow for this synthesis is outlined below.

Synthesis Workflow

Experimental Protocol (Based on Hawkins and Roe, 1949)

Step 1: Preparation of 5-Fluoronicotinoyl Chloride

-

To a flask containing 5-fluoronicotinic acid, add an excess of thionyl chloride.

-

Gently reflux the mixture until the evolution of hydrogen chloride and sulfur dioxide gases ceases. This indicates the conversion of the carboxylic acid to the acid chloride.

-

Remove the excess thionyl chloride under reduced pressure to obtain the crude 5-fluoronicotinoyl chloride.

Step 2: Ammonolysis to form 5-Fluoronicotinamide

-

The crude 5-fluoronicotinoyl chloride is then carefully reacted with a concentrated aqueous solution of ammonia.

-

The reaction is typically exothermic and may require cooling to control the temperature.

-

The resulting precipitate of 5-Fluoronicotinamide is collected by filtration.

-

The crude product can be purified by recrystallization from a suitable solvent, such as water or an alcohol-water mixture.

Spectroscopic Characterization

While specific, high-resolution spectra for 5-Fluoronicotinamide are not widely available in public databases, its structure allows for the prediction of its key spectroscopic features.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons on the pyridine ring and the protons of the amide group. The aromatic protons will exhibit splitting patterns (doublets and triplets) due to coupling with each other and with the fluorine atom. The amide protons may appear as a broad singlet.

-

¹³C NMR: The carbon NMR spectrum will show six distinct signals corresponding to the six carbon atoms in the molecule. The carbon atom attached to the fluorine will show a large coupling constant (¹JCF). The chemical shifts of the ring carbons will be influenced by the electron-withdrawing effects of both the fluorine atom and the amide group.

Fourier-Transform Infrared (FT-IR) Spectroscopy (Predicted)

The FT-IR spectrum of 5-Fluoronicotinamide is expected to exhibit characteristic absorption bands for its functional groups.

| Functional Group | Expected Absorption Range (cm⁻¹) |

| N-H Stretch (Amide) | 3400 - 3100 (two bands for -NH₂) |

| C=O Stretch (Amide I) | ~1680 |

| N-H Bend (Amide II) | ~1620 |

| Aromatic C=C and C=N Stretch | 1600 - 1450 |

| C-F Stretch | 1100 - 1000 |

Mass Spectrometry (MS) (Predicted)

In a mass spectrum, 5-Fluoronicotinamide is expected to show a molecular ion peak ([M]⁺) at an m/z value corresponding to its molecular weight (140.12). Common fragmentation patterns would likely involve the loss of the amide group or parts of the pyridine ring.

Biological Activity and Mechanism of Action

Antibacterial Activity

5-Fluoronicotinamide has been shown to possess antibacterial activity against several bacterial species, including Streptococcus sp., Staphylococcus aureus, and Escherichia coli.[1][5] Studies have demonstrated that the inhibitory effect of 5-Fluoronicotinamide on bacterial growth can be reversed by the addition of nicotinic acid.[1] This suggests that 5-Fluoronicotinamide may act as an antimetabolite, interfering with the metabolic pathways that utilize nicotinamide.

Proposed Mechanism of Antibacterial Action

Given its structural similarity to nicotinamide, it is hypothesized that 5-Fluoronicotinamide competes with nicotinamide for the active sites of enzymes involved in NAD⁺ and NADP⁺ biosynthesis. These coenzymes are essential for a vast number of redox reactions in cellular metabolism. By inhibiting the synthesis of these crucial coenzymes, 5-Fluoronicotinamide could disrupt cellular respiration, energy production, and other vital metabolic processes, ultimately leading to the inhibition of bacterial growth.

Potential as an Enzyme Inhibitor

Derivatives of 5-Fluoronicotinamide have been investigated as inhibitors of histone deacetylase 6 (HDAC6), suggesting that the 5-fluoronicotinamide scaffold could be a valuable starting point for the development of selective enzyme inhibitors.[6]

Applications in Research and Drug Development

The unique properties of 5-Fluoronicotinamide make it an interesting candidate for various research and development applications:

-

Antibacterial Drug Discovery: Its demonstrated activity against clinically relevant bacteria makes it a lead compound for the development of new antibacterial agents.

-

Enzyme Inhibition Studies: As a structural analog of nicotinamide, it can be used as a tool to probe the active sites of nicotinamide-utilizing enzymes.

-

Medicinal Chemistry: The 5-fluoronicotinamide scaffold can be further modified to create libraries of compounds for screening against various therapeutic targets.

References

-

5-Fluoronicotinamide Derivatives as HDAC6 Inhibitors for Treating Heart Diseases. ACS Medicinal Chemistry Letters. [Link]

-

INHIBITION OF BACTERIA BY 5-FLUORONICOTINIC ACID AND OTHER ANALOGUES OF NICOTINIC ACID. PMC - NIH. [Link]

-

The preparation of 5-fluoronicotinic acid and 5-fluoronicotinamide. PubMed. [Link]

-

INHIBITION OF BACTERIA BY 5-FLUORONICOTINIC ACID AND OTHER ANALOGUES OF NICOTINIC ACID. ASM Journals. [Link]

-

INHIBITION OF BACTERIA BY 5-FLUORONICOTINIC ACID AND OTHER ANALOGUES OF NICOTINIC ACID. Europe PMC. [Link]

-

The preparation of 5-fluoronicotinic acid and 5-fluoronicotinamide. Journal of Organic Chemistry. [Link]

-

5-Fluoronicotinamide. PubChem. [Link]

-

5-Fluoronicotinamide. NIST WebBook. [Link]

-

5-FLUORONICOTINAMIDE. GSRS. [Link]

Sources

- 1. INHIBITION OF BACTERIA BY 5-FLUORONICOTINIC ACID AND OTHER ANALOGUES OF NICOTINIC ACID - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 5-Fluoronicotinamide CAS#: 70-58-6 [m.chemicalbook.com]

- 3. 5-Fluoronicotinamide | 70-58-6 [chemicalbook.com]

- 4. The preparation of 5-fluoronicotinic acid and 5-fluoronicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. journals.asm.org [journals.asm.org]

- 6. researchgate.net [researchgate.net]

Introduction: The Significance of 5-Fluoronicotinamide

An In-depth Technical Guide to the Synthesis Pathways and Mechanisms of 5-Fluoronicotinamide

5-Fluoronicotinamide, a fluorinated derivative of nicotinamide (Vitamin B3), is a molecule of significant interest in medicinal chemistry and drug development. The introduction of a fluorine atom into the pyridine ring can profoundly alter the parent molecule's physicochemical properties, including its metabolic stability, lipophilicity, and binding affinity to biological targets.[1] These modifications make 5-fluoronicotinamide and its derivatives valuable scaffolds for developing novel therapeutic agents. This guide provides an in-depth exploration of the primary synthetic pathways to 5-fluoronicotinamide, delving into the underlying reaction mechanisms, experimental considerations, and practical protocols for its preparation.

Strategic Approaches to Synthesis

The synthesis of 5-fluoronicotinamide can be approached through several distinct strategies, primarily categorized by the method of fluorine introduction. The choice of pathway often depends on the availability of starting materials, desired scale, and tolerance for specific reaction conditions. The principal routes include:

-

Diazotization of Aminopyridines: Leveraging the classic Balz-Schiemann reaction and its modern variants.

-

Nucleophilic Aromatic Substitution (SNAr): Employing halogen exchange (Halex) on a pre-functionalized nicotinamide core.

-

Synthesis from Pre-fluorinated Building Blocks: Constructing the target molecule from a commercially available or readily synthesized fluorinated precursor.

-

Electrophilic Fluorination: Direct fluorination of an activated pyridine ring, a less common but mechanistically insightful route.

This guide will dissect each of these strategies, providing both theoretical grounding and practical application.

Synthesis via Diazotization of 5-Aminonicotinamide Derivatives

The transformation of an aromatic amine to an aryl fluoride via a diazonium salt is a cornerstone of fluorine chemistry. The Balz-Schiemann reaction, first reported in 1927, remains a highly utilized method for this purpose.[2]

The Balz-Schiemann Reaction

This classical method involves two main steps: the diazotization of a primary aromatic amine followed by the thermal decomposition of the resulting diazonium tetrafluoroborate salt.[3]

Mechanism: The reaction begins with the treatment of the starting amine (e.g., 5-aminonicotinic acid or its amide) with a source of nitrous acid (typically generated in situ from sodium nitrite and a strong acid) in the presence of fluoroboric acid (HBF₄). This forms the relatively stable aryldiazonium tetrafluoroborate salt.[2] Upon heating, this salt undergoes heterolytic cleavage, releasing nitrogen gas and forming a highly reactive aryl cation intermediate. This cation is then rapidly trapped by the fluoride ion from the tetrafluoroborate counterion to yield the final aryl fluoride.[2][4]

Caption: The Balz-Schiemann reaction pathway.

Expertise & Experience: While robust, the traditional Balz-Schiemann reaction has limitations. High decomposition temperatures can lead to side reactions and may not be suitable for sensitive substrates.[4] Furthermore, the isolation of diazonium salts can pose a safety risk due to their potential explosive nature.[5] Modern modifications address these issues by using alternative fluoride sources like hexafluorophosphates (PF₆⁻) or by performing the reaction in ionic liquids, which can facilitate smoother decomposition at lower temperatures.[3][5]

Protocol: Preparation of 5-Fluoronicotinic Acid via Balz-Schiemann Reaction

This protocol is adapted from the foundational work by Hawkins and Roe and outlines the synthesis of the precursor acid, which can then be converted to the amide.[6]

Materials:

-

5-Aminonicotinic acid

-

Sodium nitrite (NaNO₂)

-

Fluoroboric acid (HBF₄, ~48-50% aqueous solution)

-

Ice

-

Diethyl ether

Step-by-Step Methodology:

-

Diazotization: A suspension of 5-aminonicotinic acid in aqueous fluoroboric acid is prepared in a flask and cooled to 0-5 °C in an ice-salt bath.

-

A pre-cooled aqueous solution of sodium nitrite is added dropwise to the stirred suspension, ensuring the temperature remains below 10 °C. The formation of the diazonium salt is typically observed as the initial solid dissolves, followed by the precipitation of the diazonium tetrafluoroborate salt.

-

After the addition is complete, the mixture is stirred for an additional 30 minutes in the cold bath.

-

Isolation: The precipitated 5-carboxypyridine-3-diazonium tetrafluoroborate is collected by filtration, washed with cold water, cold ethanol, and finally diethyl ether to facilitate drying.

-

Decomposition: The dried diazonium salt is placed in a flask and heated gently and carefully. The decomposition reaction begins, evolving nitrogen and boron trifluoride gas. The heating should be controlled to prevent an overly vigorous reaction.

-

Purification: The crude solid residue is then purified, typically by recrystallization from water or another suitable solvent, to yield pure 5-fluoronicotinic acid.

Conversion to 5-Fluoronicotinamide: The resulting 5-fluoronicotinic acid can be converted to 5-fluoronicotinamide via standard amidation procedures. A common method involves activating the carboxylic acid, for example, by converting it to the acid chloride with thionyl chloride (SOCl₂), followed by reaction with aqueous or gaseous ammonia.

Synthesis via Nucleophilic Aromatic Substitution (SNAr)

Nucleophilic aromatic substitution, specifically halogen exchange (Halex), offers a powerful alternative for synthesizing 5-fluoronicotinamide from an appropriate 5-halonicotinamide precursor (e.g., 5-chloro- or 5-bromonicotinamide).

Mechanism of SNAr Fluorination

The SNAr mechanism is a two-step addition-elimination process. The pyridine ring, being electron-deficient, is inherently activated towards nucleophilic attack. This is further enhanced by the electron-withdrawing nature of the carboxamide group.

-

Nucleophilic Attack: A fluoride ion (from a source like KF or CsF) attacks the carbon atom bearing the leaving group (Cl or Br), forming a resonance-stabilized anionic σ-complex known as a Meisenheimer complex.[7]

-

Elimination: The leaving group is expelled from the complex, restoring the aromaticity of the ring and forming the C-F bond.

Caption: The addition-elimination mechanism of SNAr fluorination.

Expertise & Experience: The success of a Halex reaction is highly dependent on the reaction conditions.

-

Fluoride Source: Anhydrous spray-dried potassium fluoride (KF) is commonly used due to its cost-effectiveness. Cesium fluoride (CsF) is more reactive but also more expensive.[1] Tetraalkylammonium fluorides like TBAF can also be employed.[7]

-

Solvent: High-boiling point, polar aprotic solvents such as DMSO, DMF, or sulfolane are required to achieve the necessary reaction temperatures and to solubilize the fluoride salts.

-

Catalysts: Phase-transfer catalysts (e.g., quaternary ammonium salts) can be used to enhance the solubility and reactivity of the fluoride salt in the organic medium.

Synthesis from Pre-fluorinated Building Blocks

An efficient strategy involves utilizing a starting material that already contains the required C-F bond. A notable example is the synthesis from 3-fluoroquinoline.[8]

Pathway: Oxidation of 3-Fluoroquinoline

This pathway involves the oxidative cleavage of the benzene portion of the 3-fluoroquinoline ring system to form 5-fluoroquinolinic acid (a pyridine-2,3-dicarboxylic acid), followed by selective decarboxylation.

Reaction Steps:

-

Oxidation: 3-Fluoroquinoline is oxidized to 5-fluoroquinolinic acid. While traditional strong oxidizing agents like permanganate often fail, this transformation can be achieved using nascent oxygen, for instance, generated from hydrogen peroxide in the presence of a copper salt.[8]

-

Decarboxylation: The resulting 5-fluoroquinolinic acid is heated to induce decarboxylation. The carboxylic acid at the 2-position is preferentially removed due to the stabilizing effect of the adjacent ring nitrogen, yielding 5-fluoronicotinic acid.

-

Amidation: As previously described, the 5-fluoronicotinic acid is converted to the final product, 5-fluoronicotinamide.

Caption: Synthetic workflow starting from 3-fluoroquinoline.

Electrophilic Fluorination: Mechanistic Considerations

Directly fluorinating nicotinamide at the 5-position using an electrophilic "F⁺" source is challenging due to regioselectivity issues. Electrophilic attack on the pyridine ring typically favors the positions ortho and para to the nitrogen (positions 2, 4, and 6), which are most activated. However, understanding the mechanisms is crucial for designing appropriately substituted precursors where the 5-position might be favored.

Electrophilic Fluorinating Reagents

Modern electrophilic fluorinating agents are typically N-F compounds, where the fluorine atom is rendered electrophilic by attachment to a highly electron-withdrawing nitrogen group.[9] Common examples include Selectfluor® and N-Fluorobenzenesulfonimide (NFSI).[10]

Competing Mechanisms: SN2 vs. Single-Electron Transfer (SET)

The precise mechanism of electrophilic fluorination remains a topic of discussion.[9]

-

SN2-type Mechanism: The carbon nucleophile directly attacks the fluorine atom, displacing the nitrogen-containing leaving group in a concerted fashion.

-

Single-Electron Transfer (SET) Mechanism: The reaction is initiated by the transfer of a single electron from the nucleophile (the aromatic ring) to the N-F reagent. This forms a radical cation and a radical anion, which then collapse to form the C-F bond.[11]

The operative mechanism can depend on the substrate and the specific reagent used. For aromatic compounds, evidence often points towards a process involving the formation of a σ-complex (Wheland complex), similar to other electrophilic aromatic substitutions.[12]

Data Summary and Protocol Comparison

The selection of a synthetic route is a critical decision based on yield, scalability, safety, and cost. The table below summarizes the key aspects of the discussed pathways.

| Pathway | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages | References |

| Balz-Schiemann | 5-Aminonicotinic Acid | NaNO₂, HBF₄; Heat | Well-established, reliable | Potential safety hazards, high temperatures | [2][3][6] |

| SNAr (Halex) | 5-Halonicotinamide | KF or CsF; Polar aprotic solvent (DMSO) | Good for late-stage fluorination, avoids diazonium salts | Requires halogenated precursor, harsh conditions | [1][7] |

| From 3-Fluoroquinoline | 3-Fluoroquinoline | H₂O₂, Cu²⁺; Heat | Utilizes a pre-fluorinated block | Multi-step process, oxidation can be challenging | [8] |

Conclusion

The synthesis of 5-fluoronicotinamide can be successfully achieved through several strategic pathways. The Balz-Schiemann reaction starting from 5-aminonicotinic acid represents the most direct and historically validated method. For late-stage functionalization or when halogenated precursors are readily available, nucleophilic aromatic substitution (SNAr) provides an excellent alternative. Finally, building the molecule from pre-fluorinated precursors like 3-fluoroquinoline offers a robust, albeit more linear, approach. A thorough understanding of the mechanisms, from ionic intermediates in the Balz-Schiemann reaction to the addition-elimination dynamics of SNAr, is paramount for optimizing reaction conditions and troubleshooting synthetic challenges. This guide equips researchers and drug development professionals with the foundational knowledge to confidently approach the synthesis of this important fluorinated building block.

References

- ChemicalBook. (n.d.). 2,6-Dichloro-5-fluoronicotinamide synthesis.

- Klapars, A., et al. (2012). Rapid Synthesis of Aryl Fluorides in Continuous Flow through the Balz-Schiemann Reaction. Organic Process Research & Development.

- Poe, S. L., et al. (2013). Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer. Journal of the American Chemical Society.

- Fier, P. S., & Hartwig, J. F. (2014). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. Journal of the American Chemical Society.

-

Grokipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

-

Ningbo Inno Pharmchem Co., Ltd. (n.d.). Exploring the Synthesis and Applications of 3-Fluoropyridine (CAS 372-47-4). Retrieved from [Link]

-

Hawkins, G. F., & Roe, A. (1949). THE PREPARATION OF 5-FLUORONICOTINIC ACID AND 5-FLUORONICOTINAMIDE. The Journal of Organic Chemistry, 14(2), 328–332. [Link]

-

Wikipedia. (n.d.). Balz–Schiemann reaction. Retrieved from [Link]

- MDPI. (2023). Catalytic Fluorination with Modern Fluorinating Agents: Recent Developments and Synthetic Scope. Molecules.

- Tota, A., et al. (2020). Synthesis of Fluorinated 3,6-Dihydropyridines and 2-(Fluoromethyl)pyridines by Electrophilic Fluorination of 1,2-Dihydropyridines with Selectfluor®. Molecules.

-

Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

- Grygorenko, O. O., et al. (2017). Synthesis of 3-Fluoropyridines via Photoredox-Mediated Coupling of α,α-Difluoro-β-iodoketones with Silyl Enol Ethers. The Journal of Organic Chemistry.

- Xu, C., et al. (2018). Hydrogen Bonding: Regulator for Nucleophilic Fluorination.

-

Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved from [Link]

-

Wikipedia. (n.d.). Electrophilic fluorination. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Nucleophilic Fluorination by F-. Retrieved from [Link]

- Wang, Z., et al. (2014). Hypervalent Iodine(III)‐Catalyzed Balz–Schiemann Fluorination under Mild Conditions.

- ChemicalBook. (n.d.). 3-Fluoropyridine synthesis.

- Roe, A., & Hawkins, G. F. (1949). The Preparation of Heterocyclic Fluorine Compounds by the Schiemann Reaction. I. The Monofluoropyridines. Journal of the American Chemical Society.

- Stavber, S., & Zupan, M. (2005). Mechanism of electrophilic fluorination of aromatic compounds with NF-reagents. Journal of Fluorine Chemistry.

- Wang, D., et al. (2018). Transition-metal-free access to 2-aminopyridine derivatives from 2-fluoropyridine and acetamidine hydrochloride. RSC Advances.

-

PubChem. (n.d.). Nicotinamide 2-Fluoro-Adenine Dinucleotide. Retrieved from [Link]

- Mossine, A. V., et al. (2021).

- Barandika, G., et al. (2021). Deaminative chlorination of aminoheterocycles.

- Dračínský, M., et al. (2022).

- Mossine, A. V., et al. (2021). A General Protocol for Cu-Mediated Fluoro-deamination: Sandmeyer Fluorination of Diverse Aromatic Substrates.

- Buls, V. W., & Davis, O. L. (1962). Process for preparing 5-fluoronicotinic acid. U.S.

Sources

- 1. nbinno.com [nbinno.com]

- 2. grokipedia.com [grokipedia.com]

- 3. Balz–Schiemann reaction - Wikipedia [en.wikipedia.org]

- 4. sioc.cas.cn [sioc.cas.cn]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Nuclophilic Fluorination by F- - Wordpress [reagents.acsgcipr.org]

- 8. US3027380A - Process for preparing 5-fluoronicotinic acid - Google Patents [patents.google.com]

- 9. Electrophilic fluorination - Wikipedia [en.wikipedia.org]

- 10. mdpi.com [mdpi.com]

- 11. Mechanism of Electrophilic Fluorination with Pd(IV): Fluoride Capture and Subsequent Oxidative Fluoride Transfer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

What is the mechanism of action of 5-Fluoronicotinamide?

An In-Depth Technical Guide to the Mechanism of Action of 5-Fluoronicotinamide: A Putative Modulator of NAD⁺ Metabolism

Executive Summary

5-Fluoronicotinamide is a halogenated derivative of nicotinamide (Vitamin B3), a fundamental molecule in cellular metabolism. While direct, extensive research on 5-Fluoronicotinamide is limited, its structural analogy to nicotinamide provides a strong basis for its hypothesized mechanism of action. This guide posits that 5-Fluoronicotinamide functions primarily as an antimetabolite, disrupting the homeostasis of Nicotinamide Adenine Dinucleotide (NAD⁺) by interfering with the NAD⁺ salvage pathway. The central hypothesis is that it acts as a competitive inhibitor or a fraudulent substrate for Nicotinamide Phosphoribosyltransferase (NAMPT), the rate-limiting enzyme in this pathway. This action leads to the depletion of intracellular NAD⁺ pools, which has profound downstream consequences on cellular bioenergetics, DNA repair, and signaling, primarily through the inhibition of NAD⁺-dependent enzymes such as Poly(ADP-ribose) polymerases (PARPs) and sirtuins. This guide will deconstruct this proposed mechanism, provide the biochemical context, and outline experimental protocols for its validation.

The Central Role of Nicotinamide Adenine Dinucleotide (NAD⁺) in Cellular Function

To comprehend the action of 5-Fluoronicotinamide, one must first appreciate the ubiquitous and critical role of NAD⁺. NAD⁺ is more than a simple metabolic cofactor; it is a linchpin of cellular function, acting in two major capacities:

-

Redox Reactions: NAD⁺ and its reduced form, NADH, are essential coenzymes for hundreds of redox reactions, making them central to energy metabolism pathways like glycolysis, the citric acid cycle, and oxidative phosphorylation.[1][2] The NAD⁺/NADH ratio is a critical indicator of the cell's metabolic state and directly influences the flux of these pathways.[1]

-

Enzymatic Substrate: NAD⁺ serves as a consumable substrate for several families of signaling enzymes that regulate key cellular processes.[3][4] These include:

-

Poly(ADP-ribose) Polymerases (PARPs): Crucial for DNA repair and genomic stability, PARPs consume NAD⁺ to synthesize poly(ADP-ribose) chains on target proteins.[5][6]

-

Sirtuins (SIRTs): A class of NAD⁺-dependent deacetylases and ADP-ribosyltransferases that regulate gene expression, metabolism, and cellular stress responses.[2]

-

CD38/CD157: Ectoenzymes that regulate calcium signaling and consume NAD⁺.[4]

-

Cells synthesize NAD⁺ through two primary routes: the de novo pathway from tryptophan and, more prominently in most tissues, the salvage pathway , which recycles nicotinamide and other precursors. The salvage pathway is governed by the enzyme Nicotinamide Phosphoribosyltransferase (NAMPT) , which catalyzes the rate-limiting conversion of nicotinamide to nicotinamide mononucleotide (NMN).[7][8][9] Due to the high rate of NAD⁺ turnover, particularly in cancer cells, NAMPT is a critical enzyme for cellular viability and has become an attractive target for anticancer therapies.[3]

Caption: The NAD⁺ Salvage Pathway and the hypothesized point of inhibition by 5-Fluoronicotinamide.

The Hypothesized Mechanism: 5-Fluoronicotinamide as a NAMPT Antimetabolite

The primary mechanism of action of 5-Fluoronicotinamide is predicated on its function as an antimetabolite . Its structure is nearly identical to that of nicotinamide, with the key exception of a highly electronegative fluorine atom at the 5-position of the pyridine ring. This substitution is the basis for its disruptive activity.

Hypothesis: 5-Fluoronicotinamide competitively inhibits NAMPT, thereby blocking the NAD⁺ salvage pathway and leading to cellular NAD⁺ depletion.

Causality:

-

Competitive Binding: 5-Fluoronicotinamide mimics nicotinamide and binds to the active site of the NAMPT enzyme.

-

Enzymatic Disruption: The fluorine substitution can alter the molecule's electronic properties, potentially increasing its binding affinity or rendering it a "fraudulent substrate" that binds but cannot be efficiently converted to the corresponding fluoro-NMN product. This effectively sequesters the enzyme, preventing it from processing its natural substrate, nicotinamide.

-

NAD⁺ Depletion: The blockade of this rate-limiting step halts the salvage pathway, and given the high turnover rate of NAD⁺, intracellular pools are rapidly depleted.

This hypothesis is strongly supported by early research demonstrating that the antibacterial effects of 5-Fluoronicotinamide and its acid counterpart, 5-fluoronicotinic acid, could be reversed by the addition of nicotinic acid, a classic hallmark of competitive antagonism in a metabolic pathway.[10]

Caption: The cascade of cellular events following NAMPT inhibition by 5-Fluoronicotinamide.

Experimental Validation: Protocols and Methodologies

Validating the hypothesized mechanism of action requires a systematic, multi-faceted approach. The following protocols, adapted from standard methodologies used for characterizing NAMPT inhibitors like FK866, provide a framework for investigation.

Protocol 1: In Vitro NAMPT Enzymatic Inhibition Assay

-

Objective: To quantify the direct inhibitory effect of 5-Fluoronicotinamide on recombinant human NAMPT activity and determine its half-maximal inhibitory concentration (IC₅₀).

-

Principle: A coupled-enzyme assay where the product of the NAMPT reaction, NMN, is converted to NAD⁺, which is then used in a cycling reaction to generate a fluorescent or colorimetric signal.

-

Methodology:

-

Reagents: Recombinant human NAMPT, Nicotinamide, 5-phosphoribosyl-1-pyrophosphate (PRPP), NMNAT, NAD⁺ cycling enzyme mix (e.g., alcohol dehydrogenase), and a fluorescent substrate (e.g., resazurin).

-

Procedure: a. Serially dilute 5-Fluoronicotinamide in assay buffer to create a concentration gradient (e.g., 1 nM to 100 µM). b. In a 96-well plate, combine NAMPT enzyme, nicotinamide, and PRPP with the various concentrations of 5-Fluoronicotinamide. Include controls for no inhibitor (100% activity) and no enzyme (background). c. Incubate at 37°C for 60 minutes to allow the NAMPT reaction to proceed. d. Add the NMNAT and NAD⁺ cycling reaction mix. e. Incubate for an additional 30 minutes. f. Measure the signal (e.g., fluorescence at Ex/Em 544/590 nm).

-

Data Analysis: Plot the percentage of inhibition against the log concentration of 5-Fluoronicotinamide. Fit the data to a four-parameter logistic curve to calculate the IC₅₀ value.

-

Protocol 2: Cellular NAD⁺/NADH Quantification Assay

-

Objective: To determine if treatment with 5-Fluoronicotinamide depletes intracellular NAD⁺ levels in a relevant cell line.

-

Methodology:

-

Cell Culture: Plate cancer cells known to be sensitive to NAMPT inhibition (e.g., A2780 ovarian cancer, HCT116 colon cancer) in 96-well plates and allow them to adhere overnight.

-

Treatment: Treat cells with a range of 5-Fluoronicotinamide concentrations for a specified time course (e.g., 24, 48, 72 hours).

-

Lysis and Extraction: Lyse the cells and prepare separate acidic (for NAD⁺) and basic (for NADH) extracts to ensure stability of the respective molecules.

-

Quantification: Use a commercial NAD⁺/NADH quantification kit (e.g., colorimetric or fluorescent) following the manufacturer's instructions. This typically involves an enzyme cycling reaction.

-

Data Analysis: Normalize NAD⁺/NADH levels to total protein content for each sample. Compare levels in treated cells to vehicle-treated controls.

-

| Parameter | Expected Outcome with 5-Fluoronicotinamide |

| NAMPT IC₅₀ | Low nanomolar to micromolar range |

| Cellular NAD⁺ Level | Dose- and time-dependent decrease |

| Cellular ATP Level | Dose- and time-dependent decrease |

| Cell Viability (IC₅₀) | Potent cytotoxicity in sensitive cell lines |

Table 1: Expected quantitative outcomes from validation experiments.

Protocol 3: Assessment of Cellular Viability and Apoptosis

-

Objective: To measure the cytotoxic effect of 5-Fluoronicotinamide and determine if it induces apoptosis.

-

Methodology:

-

Viability (MTT/CellTiter-Glo Assay): a. Treat cells with serially diluted 5-Fluoronicotinamide for 72-96 hours. b. Add MTT reagent or CellTiter-Glo reagent and measure absorbance or luminescence, respectively. c. Calculate the percentage of viability relative to vehicle controls and determine the IC₅₀ for cell growth inhibition.

-

Apoptosis (Annexin V/Propidium Iodide Staining): a. Treat cells with 5-Fluoronicotinamide at concentrations around the IC₅₀ for 48 hours. b. Harvest cells and stain with FITC-conjugated Annexin V and Propidium Iodide (PI). c. Analyze the cell population using flow cytometry to distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Potential Applications and Future Directions

The proposed mechanism of action positions 5-Fluoronicotinamide as a molecule with significant potential in several research and therapeutic areas.

-

Oncology: As a NAMPT inhibitor, it could be a potent anticancer agent, particularly for tumors that are highly dependent on the NAD⁺ salvage pathway. [7][8]Its efficacy could be enhanced in combination with DNA-damaging agents (e.g., platinum-based chemotherapy) or PARP inhibitors, where its NAD⁺-depleting action would synergistically cripple DNA repair pathways. [11]* Antimicrobial Research: The original discovery of its antibacterial properties warrants re-examination. [10]Targeting bacterial NAD⁺ metabolism is a validated strategy, and 5-Fluoronicotinamide could serve as a lead compound for developing novel antibiotics.

-

Chemical Probe: As a small molecule inhibitor with a specific hypothesized target, 5-Fluoronicotinamide can be utilized as a chemical probe to further investigate the complex biology of NAD⁺ metabolism, the function of NAMPT, and the downstream consequences of NAD⁺ depletion in various biological systems. [12][13] Future research should focus on unequivocally validating its direct interaction with NAMPT through biophysical methods (e.g., surface plasmon resonance) and co-crystallography. Furthermore, in vivo studies in xenograft models are necessary to assess its therapeutic potential, pharmacokinetics, and safety profile.

References

- Synthesis, characterization and antitumor activity of 5-fluorouracil-nicotinamide cocrystal. (URL: )

-

Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. PubMed. (URL: [Link])

-

Inhibition on bacteria by 5-fluoronicotinic acid and other analogues of nicotinic acid. Journal of Bacteriology. (URL: [Link])

-

Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK pathway. NIH National Center for Biotechnology Information. (URL: [Link])

-

5-FU's hidden power against cancer: RNA, not DNA. Drug Discovery News. (URL: [Link])

-

Direct and downstream cellular targets of 45 active components of commonly prescribed medicines. ResearchGate. (URL: [Link])

-

The NAMPT Inhibitor FK866 in Combination with Cisplatin Reduces Cholangiocarcinoma Cells Growth. MDPI. (URL: [Link])

-

A Very Long-Acting PARP Inhibitor Suppresses Cancer Cell Growth in DNA Repair-Deficient Tumor Models. eScholarship, University of California. (URL: [Link])

-

Synthesis and Biological Evaluation of Novel 2-Aminonicotinamide Derivatives as Antifungal Agents. PubMed. (URL: [Link])

-

What NAMPT inhibitors are in clinical trials currently?. Patsnap Synapse. (URL: [Link])

-

Veliparib (ABT-888), a PARP inhibitor potentiates the cytotoxic activity of 5-fluorouracil by inhibiting MMR pathway through deregulation of MSH6 in colorectal cancer stem cells. PubMed. (URL: [Link])

-

Review of various NAMPT inhibitors for the treatment of cancer. NIH National Center for Biotechnology Information. (URL: [Link])

-

Green synthesis and biological evaluation of novel 5-fluorouracil derivatives as potent anticancer agents. NIH National Center for Biotechnology Information. (URL: [Link])

-

Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy. Frontiers in Pharmacology. (URL: [Link])

-

Next-Generation PARP Inhibitor AZD5305 Shows Promising Safety Profile and Clinical Activity in Several Cancer Types. Cancer Network. (URL: [Link])

-

A Chemical Probe for the Methyl Transferase PRMT5 with a Novel Binding Mode. NIH National Center for Biotechnology Information. (URL: [Link])

-

Discovery of a chemical probe for PRDM9. PubMed. (URL: [Link])

-

Discovery of a Highly Selective NAMPT Inhibitor That Demonstrates Robust Efficacy and Improved Retinal Toxicity with Nicotinic Acid Coadministration. PubMed. (URL: [Link])

-

The PARP1 Inhibitor AZD5305 Impairs Ovarian Adenocarcinoma Progression and Visceral Metastases in Patient-derived Xenografts Alone and in Combination with Carboplatin. NIH National Center for Biotechnology Information. (URL: [Link])

-

Role of NAD+ in regulating cellular and metabolic signaling pathways. NIH National Center for Biotechnology Information. (URL: [Link])

-

The Biochemical Pathways of Nicotinamide-Derived Pyridones. PubMed. (URL: [Link])

-

NAD+ metabolism and its roles in cellular processes during ageing. NIH National Center for Biotechnology Information. (URL: [Link])

-

Targeting NAD+ in Metabolic Disease: New Insights Into an Old Molecule. NIH National Center for Biotechnology Information. (URL: [Link])

-

Targeting NAD+ Metabolism for the Treatment of Cardiovascular Disease. Fight Aging!. (URL: [Link])

Sources

- 1. Role of NAD+ in regulating cellular and metabolic signaling pathways - PMC [pmc.ncbi.nlm.nih.gov]

- 2. NAD+ metabolism and its roles in cellular processes during ageing - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What NAMPT inhibitors are in clinical trials currently? [synapse.patsnap.com]

- 4. Targeting NAD+ Metabolism for the Treatment of Cardiovascular Disease – Fight Aging! [fightaging.org]

- 5. escholarship.org [escholarship.org]

- 6. Targeting NAD+ in Metabolic Disease: New Insights Into an Old Molecule - PMC [pmc.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. Review of various NAMPT inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Recent Advances in NAMPT Inhibitors: A Novel Immunotherapic Strategy - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Inhibition on bacteria by 5-fluoronicotinic acid and other analogues of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Veliparib (ABT-888), a PARP inhibitor potentiates the cytotoxic activity of 5-fluorouracil by inhibiting MMR pathway through deregulation of MSH6 in colorectal cancer stem cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. A Chemical Probe for the Methyl Transferase PRMT5 with a Novel Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Discovery of a chemical probe for PRDM9 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Multifaceted Biological Activities of 5-Fluoronicotinamide Derivatives: A Technical Guide for Drug Discovery

Introduction: The Emerging Significance of 5-Fluoronicotinamide in Medicinal Chemistry

In the landscape of modern drug discovery, the strategic incorporation of fluorine into bioactive scaffolds has become a cornerstone for enhancing pharmacological properties. Among the myriad of fluorinated heterocycles, 5-Fluoronicotinamide, a fluorinated derivative of vitamin B3 (niacinamide), has emerged as a privileged structure. Its unique electronic properties, conferred by the strongly electronegative fluorine atom, modulate the reactivity and binding affinity of the parent molecule, unlocking a diverse spectrum of biological activities. This technical guide provides an in-depth exploration of the synthesis, multifaceted biological activities, and therapeutic potential of 5-Fluoronicotinamide derivatives, tailored for researchers, scientists, and professionals in drug development. We will delve into their anticancer, antimicrobial, and anti-inflammatory properties, with a particular focus on their mechanisms as potent enzyme inhibitors.

Anticancer Activity: A Multi-pronged Attack on Malignancy

5-Fluoronicotinamide derivatives have demonstrated significant promise as anticancer agents, operating through diverse mechanisms of action to inhibit tumor growth and induce cancer cell death.

Mechanism of Action: Targeting Key Enzymes in Cancer Progression

1. Poly(ADP-ribose) Polymerase (PARP) Inhibition:

Certain 5-Fluoronicotinamide derivatives have been identified as inhibitors of Poly(ADP-ribose) polymerase (PARP), a family of enzymes crucial for DNA repair. In cancer cells with deficiencies in other DNA repair pathways, such as those with BRCA1/2 mutations, the inhibition of PARP leads to an accumulation of DNA damage and ultimately, synthetic lethality. The nicotinamide moiety of these derivatives mimics the endogenous substrate of PARP, NAD+, competitively binding to the enzyme's active site and disrupting its catalytic activity.

dot

Caption: Mechanism of NAMPT Inhibition by 5-Fluoronicotinamide Derivatives.

3. Histone Deacetylase 6 (HDAC6) Inhibition:

HDAC6 is a unique, cytoplasm-localized histone deacetylase that plays a role in various cellular processes, including protein degradation and cell migration. Selective inhibition of HDAC6 is an attractive therapeutic strategy for various diseases, including cancer. Novel 5-fluoronicotinamide derivatives have been developed as selective HDAC6 inhibitors. [1]These compounds have shown promise in preclinical studies for the treatment of heart disease and may have applications in oncology. [1]

Quantitative Anticancer Activity

The anticancer efficacy of 5-Fluoronicotinamide derivatives is typically quantified by their half-maximal inhibitory concentration (IC50) values against various cancer cell lines.

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 5-Fluorouracil-Nicotinamide Cocrystal | BEL-7402/5-FU (Drug-resistant human liver cancer) | 42.6 µg/mL | [2] |

| Fluorinated Isatin Derivative 3b | HuTu-80 (Human duodenum adenocarcinoma) | Lower than 5-FU | [3] |

| NAMPT Inhibitor 11 | DU145, Hela, H1975, K562, MCF-7, HUH7 | 0.002 - 0.2 | [4] |

| HDAC6 Inhibitor (Representative) | (Not specified) | Varies (nM range) | [1] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and the cytotoxic effects of chemical compounds.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the 5-Fluoronicotinamide derivative and a vehicle control. Incubate for 24, 48, or 72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or a specialized solubilization buffer) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%.

Caption: Inhibition of the NF-κB Signaling Pathway by Nicotinamide Derivatives.

Experimental Protocol: In Vitro Assessment of Anti-inflammatory Activity

A common in vitro method to screen for anti-inflammatory activity is the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7 cells).

Step-by-Step Methodology:

-

Cell Culture: Culture RAW 264.7 macrophages in a suitable medium.

-

Treatment: Pre-treat the cells with various concentrations of the 5-Fluoronicotinamide derivative for a specified time.

-

Stimulation: Stimulate the cells with LPS to induce an inflammatory response and NO production.

-

Nitrite Measurement: After incubation, collect the cell culture supernatant and measure the concentration of nitrite (a stable product of NO) using the Griess reagent.

-

Data Analysis: Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Synthesis of 5-Fluoronicotinamide Derivatives: A General Approach

The synthesis of 5-Fluoronicotinamide derivatives often involves the modification of the carboxamide group or the pyridine ring of the 5-Fluoronicotinamide scaffold. A general synthetic route can involve the coupling of 5-fluoronicotinic acid with various amines or other nucleophiles.

General Synthetic Protocol:

-

Activation of Carboxylic Acid: 5-fluoronicotinic acid is first activated to a more reactive species, such as an acid chloride or an active ester. This can be achieved using reagents like thionyl chloride (SOCl2) or coupling agents like 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and N-hydroxysuccinimide (NHS).

-

Amide Bond Formation: The activated 5-fluoronicotinic acid is then reacted with the desired amine in the presence of a base (e.g., triethylamine or diisopropylethylamine) to form the corresponding amide derivative.

-

Purification: The crude product is purified using standard techniques such as column chromatography or recrystallization to yield the desired 5-Fluoronicotinamide derivative.

dot

Sources

A Comprehensive Technical Guide to 5-Fluoronicotinamide: Properties, Synthesis, and Applications in Scientific Research

An in-depth examination of 5-Fluoronicotinamide, a fluorinated pyridine derivative with significant potential in medicinal chemistry and biological research. This guide provides researchers, scientists, and drug development professionals with a detailed overview of its chemical identity, synthesis, physicochemical properties, and established biological activities.

Core Compound Identification

Chemical Identity: 5-Fluoronicotinamide is a synthetic, fluorinated derivative of nicotinamide, a form of vitamin B3. The introduction of a fluorine atom at the 5-position of the pyridine ring significantly alters its electronic properties and biological activity compared to the parent molecule.

| Identifier | Value | Source |

| CAS Number | 70-58-6 | [1][2][3] |

| Molecular Formula | C₆H₅FN₂O | [1][2] |

| Molecular Weight | 140.12 g/mol | [1][2] |

Physicochemical Properties and Data

A thorough understanding of the physicochemical properties of 5-Fluoronicotinamide is essential for its application in experimental settings.

| Property | Value | Source |

| Melting Point | 174 - 176 °C | ChemicalBook |

| Solubility | Slightly soluble in DMSO and Methanol | ChemicalBook |

| Appearance | White to Off-White Solid | ChemicalBook |

| Storage Temperature | 2-8 °C | ChemicalBook |

Synthesis Protocol: A Classic Approach

The synthesis of 5-Fluoronicotinamide was first reported by Hawkins and Roe in 1949.[4][5] The following is a representative protocol based on their foundational work.

Experimental Protocol: Synthesis of 5-Fluoronicotinamide

This protocol outlines the key steps for the laboratory-scale synthesis of 5-Fluoronicotinamide.

Materials:

-

5-Fluoronicotinic acid

-

Thionyl chloride

-

Ammonium hydroxide

-

Anhydrous diethyl ether

-

Ice

Procedure:

-

Acid Chloride Formation: 5-Fluoronicotinic acid is refluxed with an excess of thionyl chloride to produce 5-fluoronicotinoyl chloride. The excess thionyl chloride is subsequently removed by distillation under reduced pressure.

-

Amidation: The resulting 5-fluoronicotinoyl chloride is dissolved in anhydrous diethyl ether and slowly added to a cooled, concentrated solution of ammonium hydroxide with vigorous stirring.

-

Isolation and Purification: The crude 5-Fluoronicotinamide precipitates from the reaction mixture. The precipitate is collected by filtration, washed with cold water, and recrystallized from a suitable solvent, such as water or ethanol, to yield the purified product.

Diagram of Synthesis Workflow:

Caption: Synthesis of 5-Fluoronicotinamide.

Biological Activity and Mechanism of Action

Research has demonstrated that 5-Fluoronicotinamide possesses notable antibacterial properties.

Antibacterial Activity

A seminal study by Streightoff in 1963 revealed that 5-Fluoronicotinamide inhibits the growth of several bacterial species, including Streptococcus sp., Staphylococcus aureus, and Escherichia coli.[6] The growth of Streptococcus sp. was significantly inhibited by a concentration of 0.5 µg/ml of 5-Fluoronicotinamide.[6]

Mechanism of Action: A Nicotinic Acid Antagonist

The inhibitory effects of 5-Fluoronicotinamide on bacterial growth can be reversed by the addition of nicotinic acid.[6] This finding strongly suggests that 5-Fluoronicotinamide acts as an antagonist to nicotinic acid, interfering with metabolic pathways that are dependent on this essential nutrient. This antagonistic relationship provides a foundational understanding of its mechanism of action.

Logical Relationship of Nicotinic Acid Antagonism:

Caption: Mechanism of 5-Fluoronicotinamide.

Applications in Research and Drug Development

The unique properties of 5-Fluoronicotinamide make it a valuable tool in medicinal chemistry and drug discovery.

As a Fluorinated Building Block

In modern pharmaceutical synthesis, the incorporation of fluorine into molecules is a widely used strategy to enhance pharmacokinetic properties such as metabolic stability and membrane permeability.[7] 5-Fluoronicotinamide, with its reactive amide group and fluorinated pyridine core, serves as a versatile fluorinated building block for the synthesis of more complex molecules.[7][8][9][10][11]

Potential in Antibacterial Drug Discovery

The demonstrated antibacterial activity of 5-Fluoronicotinamide suggests its potential as a lead compound or a scaffold for the development of novel antibacterial agents.[6] The rise of antibiotic resistance necessitates the exploration of new chemical entities and mechanisms of action, and nicotinic acid antagonists like 5-Fluoronicotinamide represent a promising avenue for further investigation.[12]

Safety and Handling

As with any chemical reagent, proper safety precautions should be observed when handling 5-Fluoronicotinamide. It is recommended to handle this compound in a well-ventilated area and to use appropriate personal protective equipment, including gloves and safety glasses. For detailed safety information, please refer to the material safety data sheet (MSDS) provided by the supplier.

Conclusion

5-Fluoronicotinamide is a well-characterized compound with established physicochemical properties and a classic synthetic route. Its proven antibacterial activity, coupled with its mechanism as a nicotinic acid antagonist, makes it a subject of continued interest in the field of antimicrobial research. Furthermore, its utility as a fluorinated building block ensures its relevance in the ongoing quest for novel therapeutics in various disease areas. This guide provides a solid foundation for researchers and drug development professionals to understand and utilize 5-Fluoronicotinamide in their scientific endeavors.

References

- Streightoff, F. (1963). Inhibition on bacteria by 5-fluoronicotinic acid and other analogues of nicotinic acid. Journal of Bacteriology, 85(1), 42-48.

- Hawkins, G. F., & Roe, A. (1949). The preparation of 5-fluoronicotinic acid and 5-fluoronicotinamide. The Journal of Organic Chemistry, 14(2), 328-332.

-

Hawkins, G. F., & Roe, A. (1949). The preparation of 5-fluoronicotinic acid and 5-fluoronicotinamide. PubMed. Available at: [Link]

- The Role of Fluorinated Building Blocks in Modern API Synthesis. (n.d.). CPhI Online.

- Discovery of a fluorinated macrobicyclic antibiotic through chemical synthesis. (2025). Request PDF.

- 5-FLUORONICOTINAMIDE. (n.d.). GSRS.

- FK866, a highly specific noncompetitive inhibitor of nicotinamide phosphoribosyltransferase, represents a novel mechanism for induction of tumor cell apoptosis. (n.d.). PubMed.

- 5-Fluoronicotinamide. (n.d.). Santa Cruz Biotechnology.

- Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK p

- The antimycotic 5-fluorocytosine is a virulence inhibitor of uropathogenic Escherichia coli and eradicates biofilm-embedded bacteria synergizing with β-lactams. (2025). NIH.

- 5-Fluoronicotinamide. (n.d.). ChemicalBook.

- Building Blocks for Medicinal Chemistry. (n.d.). TCI Chemicals.

- Fluorinated building blocks in drug design: new p

- Nicotinamide N-methyltransferase enhances resistance to 5-fluorouracil in colorectal cancer cells through inhibition of the ASK1-p38 MAPK p

- Fluorinated building blocks in drug design: new pathways and targets. (n.d.).

- Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimul

- Synthetic Efforts toward the Synthesis of a Fluorinated Analog of 5-Aminolevulinic Acid. (n.d.).

- SAR based design of nicotinamides as a novel class of androgen receptor antagonists for prost

- Fluorinated building blocks in drug design: new p

- Tackling Antibiotic Resistance: Exploring 5-Fluorouracil as a Promising Antimicrobial Strategy for the Treatment of Streptococcus suis Infection. (n.d.). PMC.

- Modern Trends in Natural Antibiotic Discovery. (n.d.). MDPI.

Sources

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 5-Fluoronicotinamide | 70-58-6 [chemicalbook.com]

- 4. pubs.acs.org [pubs.acs.org]

- 5. The preparation of 5-fluoronicotinic acid and 5-fluoronicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Inhibition on bacteria by 5-fluoronicotinic acid and other analogues of nicotinic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. nbinno.com [nbinno.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. Fluorinated building blocks in drug design: new pathways and targets - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Fluorinated building blocks in drug design: new pathways and targets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. mdpi.com [mdpi.com]

Navigating the Therapeutic Landscape of 5-Fluoronicotinamide: A Technical Guide for Researchers

An In-depth Exploration of a Unique Chemical Entity and its Potential in Drug Development

Authored by a Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of 5-Fluoronicotinamide, a molecule at the intersection of cancer chemotherapy and metabolic regulation. A critical distinction is made at the outset between 5-Fluoronicotinamide as a standalone chemical entity and its widely researched form as a co-crystal with the chemotherapeutic agent 5-Fluorouracil (5-FU), known as 5-Fluorouracil-nicotinamide (5-FU-NCM). This guide delves into the established therapeutic applications and mechanisms of the 5-FU-NCM co-crystal, highlighting its improved efficacy in cancer treatment. Furthermore, we explore the hypothetical yet scientifically grounded potential therapeutic targets of 5-Fluoronicotinamide as an independent molecule. Drawing from its structural similarity to nicotinamide, a key regulator of cellular metabolism, we posit its potential modulation of critical enzymes such as Sirtuin 1 (SIRT1) and Poly(ADP-ribose) polymerases (PARPs). This document is intended to serve as a vital resource for researchers, scientists, and drug development professionals, providing both a summary of current knowledge and a forward-looking perspective on the therapeutic promise of 5-Fluoronicotinamide and its derivatives.

Decoding the Identity: 5-Fluoronicotinamide vs. 5-Fluorouracil-Nicotinamide Co-crystal

A frequent point of confusion in the scientific literature is the distinction between 5-Fluoronicotinamide and the 5-Fluorouracil-nicotinamide (5-FU-NCM) co-crystal. It is imperative to clarify this distinction to understand their respective therapeutic potentials.

-

5-Fluoronicotinamide: This is a distinct chemical compound with the CAS number 70-58-6[1][2]. It is a derivative of nicotinamide (a form of vitamin B3) where a fluorine atom is substituted at the 5th position of the pyridine ring. As a standalone molecule, its biological activity and therapeutic targets are not extensively studied. However, its structural analogy to nicotinamide provides a strong basis for hypothesizing its potential targets.

-

5-Fluorouracil-nicotinamide (5-FU-NCM) Co-crystal: This is a supramolecular complex where the well-known anticancer drug 5-Fluorouracil (5-FU) and nicotinamide are held together by non-covalent bonds, primarily hydrogen bonds, in a crystalline structure[3][4]. The primary therapeutic agent in this co-crystal is 5-FU. Nicotinamide acts as a co-former that enhances the physicochemical properties of 5-FU, such as solubility and bioavailability, and potentially reduces its toxicity[3][4].

This guide will first explore the established therapeutic target of the 5-FU-NCM co-crystal and then delve into the potential, yet-to-be-fully-explored, therapeutic targets of standalone 5-Fluoronicotinamide.

The Established Target: Enhancing 5-Fluorouracil's Anticancer Efficacy with Nicotinamide

The primary therapeutic application of the 5-FU-NCM co-crystal lies in oncology. The core mechanism of action is driven by the 5-FU component, a cornerstone of chemotherapy for various solid tumors.

Mechanism of Action of 5-Fluorouracil

5-Fluorouracil exerts its cytotoxic effects through multiple mechanisms:

-

Inhibition of Thymidylate Synthase (TS): The active metabolite of 5-FU, 5-fluoro-2'-deoxyuridine monophosphate (FdUMP), forms a stable ternary complex with thymidylate synthase and the reduced folate cofactor, 5,10-methylenetetrahydrofolate. This inhibition blocks the synthesis of thymidine monophosphate (dTMP), a crucial precursor for DNA synthesis, leading to "thymineless death" in rapidly dividing cancer cells.

-

Incorporation into DNA and RNA: 5-FU metabolites can be incorporated into both DNA (as 5-fluorodeoxyuridine triphosphate, FdUTP) and RNA (as 5-fluorouridine triphosphate, FUTP). This incorporation disrupts DNA synthesis and repair and interferes with RNA processing and function, ultimately triggering cell cycle arrest and apoptosis.

The Role of Nicotinamide in the 5-FU-NCM Co-crystal

While not the primary cytotoxic agent, nicotinamide plays a crucial role in optimizing the therapeutic index of 5-FU. Its inclusion in the co-crystal has been shown to:

-

Improve Solubility and Bioavailability: Nicotinamide enhances the aqueous solubility of 5-FU, which can lead to improved oral bioavailability and more consistent drug exposure[3].

-

Enhance Antitumor Activity: Studies have demonstrated that the 5-FU-NCM co-crystal exhibits superior antitumor effects compared to 5-FU alone in various cancer cell lines. This enhanced efficacy is likely a result of the improved pharmacokinetic properties conferred by nicotinamide.

-

Potentially Reduce Toxicity: By improving the drug's properties, nicotinamide may allow for lower effective doses of 5-FU, thereby potentially reducing the severe side effects associated with this chemotherapeutic agent.

Experimental Workflow: Synthesis and Evaluation of 5-FU-NCM Co-crystal

The following diagram outlines a typical workflow for the synthesis and preclinical evaluation of the 5-FU-NCM co-crystal.

Data Presentation: Comparative IC50 Values

The enhanced efficacy of the 5-FU-NCM co-crystal is evident in its lower half-maximal inhibitory concentration (IC50) values compared to 5-FU alone across various cancer cell lines.

| Cell Line | 5-FU IC50 (µg/mL) | 5-FU-NCM IC50 (µg/mL) | Reference |

| BEL-7402/5-FU | 129.6 | 42.6 | |

| HCT116 | - | Lower than 5-FU | [5] |

Note: Direct numerical comparison for HCT116 was not available in the cited abstract, but the study indicated superior potency of the co-crystal.

The Untapped Potential: Hypothesized Targets of Standalone 5-Fluoronicotinamide

While the 5-FU-NCM co-crystal has a clear therapeutic trajectory, the potential of 5-Fluoronicotinamide as a standalone agent remains largely unexplored. Its structural similarity to nicotinamide, a critical modulator of cellular signaling, provides a strong rationale for investigating its effects on key enzyme families: Sirtuins and Poly(ADP-ribose) polymerases (PARPs).

Sirtuin 1 (SIRT1): A Master Regulator of Metabolism and Longevity

SIRT1 is a NAD+-dependent deacetylase that plays a pivotal role in a wide range of cellular processes, including gene silencing, DNA repair, metabolism, and inflammation. Nicotinamide is a well-established endogenous inhibitor of SIRT1[6].

Therapeutic Rationale for SIRT1 Inhibition:

-

Oncology: SIRT1 has a complex and often contradictory role in cancer. In some contexts, it acts as a tumor promoter by deacetylating and inactivating tumor suppressors like p53. In such cases, SIRT1 inhibition could be a viable anticancer strategy.

-

Neurodegenerative Diseases: The role of SIRT1 in neurodegeneration is also multifaceted. While SIRT1 activation is often considered neuroprotective, its inhibition might be beneficial in specific contexts by modulating inflammatory pathways.

Hypothesis for 5-Fluoronicotinamide: The fluorine substitution on the nicotinamide ring could alter its binding affinity and inhibitory potency towards SIRT1. This modification could potentially lead to a more selective or potent SIRT1 inhibitor compared to nicotinamide itself.

Poly(ADP-ribose) Polymerases (PARPs): Guardians of Genome Integrity

PARPs are a family of enzymes involved in DNA repair, genomic stability, and programmed cell death. PARP1, the most abundant member, is a key player in the base excision repair (BER) pathway. Nicotinamide and its analogs can inhibit PARP activity by competing with the NAD+ substrate[7].

Therapeutic Rationale for PARP Inhibition:

-

Oncology: PARP inhibitors have emerged as a successful class of drugs for treating cancers with deficiencies in the homologous recombination (HR) DNA repair pathway, such as those with BRCA1/2 mutations. This concept is known as synthetic lethality.

-

Neurodegenerative Diseases: Overactivation of PARP1 can lead to cellular energy depletion and a form of cell death called parthanatos, which is implicated in the pathogenesis of various neurodegenerative disorders. PARP inhibition has shown neuroprotective effects in preclinical models[7].

Hypothesis for 5-Fluoronicotinamide: Similar to its potential effect on SIRT1, the fluorination of nicotinamide could modulate its interaction with the NAD+ binding pocket of PARPs, potentially leading to isoform-selective inhibition. The development of PARP inhibitors with improved selectivity is an active area of research to minimize off-target effects[8].

Signaling Pathways and Potential Interplay

The potential inhibition of SIRT1 and PARP1 by 5-Fluoronicotinamide could have significant downstream effects on cellular signaling pathways.

Experimental Protocols for Investigating Novel Targets

For researchers interested in exploring the therapeutic potential of standalone 5-Fluoronicotinamide, the following experimental protocols provide a starting point for assessing its activity against SIRT1 and PARP1.

Protocol: In Vitro SIRT1 Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of 5-Fluoronicotinamide for SIRT1 deacetylase activity.

Materials:

-

Recombinant human SIRT1 enzyme

-

Fluorogenic SIRT1 substrate (e.g., Fluor de Lys-SIRT1 substrate)

-

NAD+

-

5-Fluoronicotinamide

-

SIRT1 assay buffer

-

Developer solution

-

96-well black microplate

-

Fluorometric plate reader

Procedure:

-

Prepare a serial dilution of 5-Fluoronicotinamide in the assay buffer.

-

In a 96-well plate, add the SIRT1 enzyme, the fluorogenic substrate, and NAD+ to each well.

-

Add the different concentrations of 5-Fluoronicotinamide to the respective wells. Include a positive control (known SIRT1 inhibitor, e.g., nicotinamide) and a negative control (vehicle).

-

Incubate the plate at 37°C for a specified time (e.g., 60 minutes).

-

Stop the reaction by adding the developer solution.

-

Incubate for an additional period at room temperature to allow for the development of the fluorescent signal.

-

Measure the fluorescence intensity using a plate reader (Excitation/Emission wavelengths specific to the substrate).

-

Calculate the percentage of inhibition for each concentration of 5-Fluoronicotinamide and determine the IC50 value by plotting the data and fitting to a dose-response curve.

Protocol: In Vitro PARP1 Inhibition Assay

Objective: To determine the IC50 of 5-Fluoronicotinamide for PARP1 activity.

Materials:

-

Recombinant human PARP1 enzyme

-

Histones (as a substrate for PARP1)

-

Biotinylated NAD+

-

5-Fluoronicotinamide

-

PARP1 assay buffer

-

Streptavidin-coated 96-well plate

-

Anti-PAR antibody conjugated to a detection enzyme (e.g., HRP)

-

Substrate for the detection enzyme (e.g., TMB)

-

Stop solution

-

Microplate reader

Procedure:

-

Coat a streptavidin-coated 96-well plate with histones.

-

Prepare a serial dilution of 5-Fluoronicotinamide in the assay buffer.

-

In a separate plate, add the PARP1 enzyme and activated DNA to each well.

-

Add the different concentrations of 5-Fluoronicotinamide to the respective wells, along with positive (known PARP inhibitor, e.g., Olaparib) and negative controls.

-

Initiate the PARP reaction by adding biotinylated NAD+.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Transfer the reaction mixture to the histone-coated plate and incubate to allow the PARylated histones to bind.

-

Wash the plate to remove unbound reagents.

-

Add the anti-PAR antibody and incubate.

-

Wash the plate and add the detection substrate.

-

Stop the reaction with the stop solution and measure the absorbance using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

Future Directions and Conclusion

The therapeutic potential of 5-Fluoronicotinamide presents a bifurcated path for researchers. The well-defined role of the 5-FU-NCM co-crystal in enhancing cancer chemotherapy provides a clear avenue for further development, focusing on optimizing formulations and expanding its application to a wider range of malignancies.

The journey to uncover the therapeutic targets of standalone 5-Fluoronicotinamide is just beginning. The hypotheses presented in this guide, centered on the inhibition of SIRT1 and PARPs, offer a logical and promising starting point for investigation. The structural modification of the nicotinamide scaffold by fluorination could lead to novel inhibitors with unique pharmacological profiles. Future research should focus on:

-

Systematic screening: Evaluating the activity of 5-Fluoronicotinamide against a panel of NAD+-utilizing enzymes to identify its primary targets.

-

Structure-activity relationship (SAR) studies: Synthesizing and testing analogs of 5-Fluoronicotinamide to optimize potency and selectivity.

-

Cell-based assays: Validating the in vitro findings in relevant cellular models of cancer, neurodegeneration, and metabolic diseases.

-

In vivo studies: Assessing the pharmacokinetic properties, efficacy, and safety of promising candidates in preclinical animal models.

References

-

Zhang, X., et al. (2020). Potential Anti-Tumor Drug: Co-Crystal 5-Fluorouracil-nicotinamide. ACS Omega, 5(26), 15777–15782. [Link]

-

Wu, M., et al. (2017). Synthesis, characterization and antitumor activity of 5-fluorouracil-nicotinamide cocrystal. Zhejiang Da Xue Xue Bao Yi Xue Ban, 46(2), 127-133. [Link]

-

Avalos, J. L., et al. (2004). Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells. Journal of Biological Chemistry, 279(47), 49133-49138. [Link]

-

Uddin, M. R., et al. (2020). Novel allosteric PARP1 inhibitors for the treatment of BRCA-deficient leukemia. Medicinal Chemistry Research, 29, 962–978. [Link]

-

Wang, Y., et al. (2021). Discovery of PARP1-Sparing Inhibitors for Protein ADP-Ribosylation. ACS Chemical Biology, 16(10), 1957–1964. [Link]

-

PubChem. (n.d.). 5-Fluoronicotinamide. Retrieved from [Link]

-

Hawkins, G. F., & Roe, A. (1949). The preparation of 5-fluoronicotinic acid and 5-fluoronicotinamide. The Journal of Organic Chemistry, 14(2), 328-332. [Link]

-

Bitterman, K. J., et al. (2002). Inhibition of silencing and accelerated aging by nicotinamide, a putative negative regulator of yeast sir2 and human SIRT1. Journal of Biological Chemistry, 277(47), 45099-45107. [Link]

-

Green, K. C., et al. (2019). Nicotinamide, a Poly [ADP-Ribose] Polymerase 1 (PARP-1) Inhibitor, as an Adjunctive Therapy for the Treatment of Alzheimer's Disease. Frontiers in Aging Neuroscience, 11, 22. [Link]

Sources

- 1. 5-Fluoronicotinamide CAS#: 70-58-6 [m.chemicalbook.com]

- 2. 5-Fluoronicotinamide | 70-58-6 [chemicalbook.com]

- 3. pstorage-acs-6854636.s3.amazonaws.com [pstorage-acs-6854636.s3.amazonaws.com]

- 4. Potential Anti-Tumor Drug: Co-Crystal 5-Fluorouracil-nicotinamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Nicotinamide is an inhibitor of SIRT1 in vitro, but can be a stimulator in cells - PMC [pmc.ncbi.nlm.nih.gov]